7-Hydroxyaristolochate A

Description

Position within the Aristolochic Acid Family of Natural Products

7-Hydroxyaristolochate A is a derivative of aristolochic acid, a class of nitrophenanthrene carboxylic acids found in plants of the Aristolochiaceae family. wikipedia.orgopenaccessjournals.com Its chemical structure is characterized by a phenanthrene (B1679779) ring system with a hydroxyl group at the 7th position, which distinguishes it from other members of the aristolochic acid family, such as aristolochic acid I and II. vulcanchem.com This compound was first identified in Aristolochia foveolata, a plant native to tropical regions. vulcanchem.com Unlike the more widespread aristolochic acids I and II, this compound appears to be restricted to specific plant taxa. vulcanchem.com

The aristolochic acid family includes a variety of related compounds, with aristolochic acid I being the most abundant. nih.gov These compounds are often found alongside aristolactams, which are metabolically related substances. nih.gov The biosynthesis of these compounds is of significant interest to researchers due to their unique chemical structures, which include both an aryl carboxylic acid and an aryl nitro group. wikipedia.org

Historical Trajectories of Aristolochic Acid Research

Research into aristolochic acids has a long history, with the first article on the subject published in 1957. nih.govplos.org Over the decades, scientific inquiry has progressed through several phases, driven by the use of aristolochic acid-containing plants in traditional medicine, particularly in Asian countries. nih.govnih.gov

A significant turning point in aristolochic acid research occurred in the 1990s with reports of kidney disease in individuals who had consumed slimming pills containing Aristolochia species. frontiersin.orgacs.org This led to increased scrutiny of the health effects of these compounds and a surge in research aimed at understanding their biological activities. frontiersin.org

Bibliometric analyses of aristolochic acid research from 1957 to 2017 reveal a growing body of literature and evolving research trends. nih.govplos.org Early research focused on the isolation and characterization of these compounds, while later studies have delved into their mechanisms of action and potential health risks. plos.orgacs.org

Academic and Research Significance of this compound Inquiry

The study of this compound and other aristolochic acids holds considerable academic and research significance. These compounds serve as important tools for investigating the interactions between natural products and biological systems. For example, research on aristolochic acids has provided insights into DNA adduct formation and the mechanisms of chemical carcinogenesis. vulcanchem.comwho.int

The unique chemical structure of this compound, with its hydroxyl group, makes it a subject of interest for comparative studies within the aristolochic acid family. vulcanchem.com Understanding how this structural variation influences its biological activity can contribute to a broader understanding of structure-activity relationships in natural products. nih.gov

Furthermore, the investigation of aristolochic acids has spurred the development of advanced analytical techniques for their detection and quantification in herbal products and biological samples. openaccessjournals.com This has important implications for quality control and regulatory efforts concerning traditional medicines. openaccessjournals.com The continued study of this compound and its congeners is expected to yield further valuable knowledge in the fields of toxicology, pharmacology, and cancer research. nih.gov

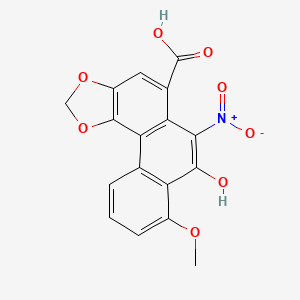

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO8/c1-24-9-4-2-3-7-11(9)15(19)14(18(22)23)12-8(17(20)21)5-10-16(13(7)12)26-6-25-10/h2-5,19H,6H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNBACAIMCSOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=C(C3=C2C4=C(C=C3C(=O)O)OCO4)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Isolation of 7 Hydroxyaristolochate a

Distribution in Aristolochia Species

7-Hydroxyaristolochate A, a nitrophenanthrene carboxylic acid, is a naturally occurring compound found within specific members of the Aristolochia genus. Research has confirmed its presence in select species, highlighting the diverse phytochemical profiles within this large genus of plants.

Detailed phytochemical investigations have successfully isolated and identified this compound from the following species:

Aristolochia debilis : This species, known in traditional medicine, has been a subject of phytochemical studies that have identified a range of aristolochic acid derivatives. Among them, 7-hydroxyaristolochic acid I (an alternative nomenclature for this compound) has been explicitly reported as one of its constituents.

Aristolochia foveolata : Studies focusing on the chemical makeup of the fresh leaves of this species have led to the isolation of several aristolochate compounds. Notably, the sodium salt of this compound, referred to as sodium 7-hydroxyaristolochate-A, was identified, confirming the plant's ability to synthesize this specific compound. researchgate.netresearchgate.net

The concentration and presence of this compound can vary based on the plant part, geographical location, and time of harvest. Its occurrence is often alongside other structurally related aristolochic acids and aristolactams.

Table 1: Documented Occurrence of this compound in Aristolochia Species

| Species Name | Plant Part | Compound Form Identified |

|---|---|---|

| Aristolochia debilis | Not specified | 7-hydroxyaristolochic acid I |

| Aristolochia foveolata | Fresh Leaves | Sodium 7-hydroxyaristolochate-A |

Identification in Asarum Genus and Related Plant Sources

The Asarum genus, commonly known as wild ginger, belongs to the same family as Aristolochia (Aristolochiaceae) and is also known to produce a variety of aristolochic acid analogues. nih.govwikipedia.orgbohrium.com These compounds are recognized as characteristic secondary metabolites of the family. nih.gov High-resolution liquid chromatography-mass spectrometry (LC-MS) based metabolomic studies have been employed to analyze the phytochemical variations in medicinally used Asarum species, confirming the presence of these related compounds. nih.gov

However, based on a review of available scientific literature, the specific compound this compound has not been explicitly identified or isolated from species within the Asarum genus. While the genus is a known source of structurally similar aristolochic acids and aristolactams, the presence of the 7-hydroxy variant remains undocumented in these plants. nih.govsysrevpharm.org Further comprehensive phytochemical screening of a wider range of Asarum species would be necessary to definitively determine its presence or absence.

Phytochemical Extraction and Isolation Strategies

The isolation of this compound from plant sources is a multi-step process that involves initial extraction from the plant matrix, followed by purification using chromatographic techniques to separate it from a complex mixture of other metabolites.

The initial step in isolating this compound involves extracting the compound from dried and powdered plant material using an appropriate solvent. This process, known as solid-liquid extraction, leverages the solubility of the target compound.

A common method involves maceration of the plant material in a polar organic solvent. nih.gov Methanol (B129727) is frequently used for the initial extraction due to its effectiveness in dissolving a broad range of phytochemicals, including aristolochic acids. nih.govrsdjournal.org After a period of soaking (e.g., 72 hours), the mixture is filtered to separate the solvent, now containing the dissolved compounds (the crude extract), from the solid plant residue. nih.gov

To further concentrate the desired compounds, a liquid-liquid extraction (partitioning) step is often performed. nih.gov The crude methanol extract is concentrated and then partitioned between an aqueous phase and an immiscible organic solvent, such as chloroform (B151607). nih.gov Aristolochic acids, being moderately polar, will preferentially move into the chloroform layer, which separates them from more polar, water-soluble compounds like sugars and some glycosides. This chloroform fraction is then collected and dried, yielding an enriched extract for further purification. nih.gov

Chromatography is essential for separating individual compounds from the enriched extract. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Column Chromatography (CC): This is a foundational purification technique. The enriched extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. nih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their affinity for the silica gel; less polar compounds travel down the column faster, while more polar compounds are retained longer. By using a gradient of solvents with increasing polarity (e.g., a chloroform/methanol gradient), fractions can be collected sequentially, with each fraction being more enriched in a specific compound. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is the method of choice. aralyse.techspringernature.comymc.co.jp It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. aralyse.techwarwick.ac.uk Reversed-phase columns (e.g., C18) are commonly used, where the stationary phase is nonpolar. The mobile phase is typically a mixture of water (often with a modifier like acetic acid) and an organic solvent like methanol or acetonitrile. ymc.co.jp The sample is injected into the system, and as the mobile phase is pumped through the column, compounds are separated based on their hydrophobicity. A detector identifies the compounds as they exit the column, and a fraction collector is used to isolate the peak corresponding to this compound. aralyse.tech

Assessing the purity of an isolated natural product is a critical final step to ensure that the characterized compound is a single entity, free from significant contamination by other structurally related compounds or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for purity assessment. acs.orgthieme-connect.de A small amount of the isolated compound is dissolved and injected into an analytical HPLC system. The purity is evaluated based on the resulting chromatogram. A pure compound should ideally appear as a single, sharp, and symmetrical peak at a specific retention time under defined conditions. sepscience.com

The use of a Photodiode Array (PDA) detector with HPLC provides more robust evidence of purity. sepscience.com A PDA detector acquires the UV-Vis spectrum of the eluent across the entire peak. For a pure compound, the spectra taken at the beginning (upslope), apex, and end (downslope) of the peak should be identical. sepscience.com Any spectral inconsistencies may indicate the presence of a co-eluting impurity. sepscience.com

For definitive purity confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. This technique couples the separation power of HPLC with the detection capability of mass spectrometry, which separates ions based on their mass-to-charge ratio. A pure compound will show a single peak in the chromatogram corresponding to the expected mass of this compound, providing strong evidence of its identity and purity. sepscience.com

Table 2: Summary of Phytochemical Isolation and Purity Analysis Techniques

| Stage | Technique | Purpose | Details |

|---|---|---|---|

| Extraction | Solvent Maceration | Initial removal of compounds from plant material | Soaking powdered plant material in a solvent like methanol. |

| Extraction | Liquid-Liquid Partitioning | Enrichment of target compounds | Separating compounds between immiscible solvents (e.g., water and chloroform) based on polarity. |

| Separation | Column Chromatography | Gross separation of compounds from the extract | Using a solid stationary phase (e.g., silica gel) and a liquid mobile phase to separate fractions. |

| Purification | Preparative HPLC | Isolation of the pure target compound | High-resolution separation using a C18 column and a mobile phase like methanol/water. |

| Purity Assessment | Analytical HPLC-PDA | To verify the purity of the isolated compound | A single, symmetrical peak with consistent UV-Vis spectra across the peak indicates purity. |

| Purity Assessment | LC-MS | To confirm identity and detect mass impurities | Provides mass data to confirm the molecular weight of the compound and detect co-eluting impurities. |

Biosynthetic Pathways of 7 Hydroxyaristolochate a

Proposed Biosynthetic Precursors

The foundational building blocks for the aristolochic acid skeleton are derived from the amino acid L-tyrosine. cdnsciencepub.comcdnsciencepub.com Through established metabolic pathways, L-tyrosine is converted to other key precursors, namely L-DOPA (3,4-dihydroxyphenylalanine) and dopamine (B1211576). cdnsciencepub.com Tracer experiments have confirmed that tyrosine, L-DOPA, and dopamine are specific precursors to the aristolochic acid core structure. cdnsciencepub.comcdnsciencepub.com

The biosynthesis initiates with the condensation of two tyrosine-derived units. One molecule of dopamine condenses with a molecule of 3,4-dihydroxyphenylacetaldehyde (B32087) (which is also derived from L-DOPA) in a Pictet-Spengler-type reaction. This reaction is catalyzed by norlaudanosoline synthase and forms the central benzylisoquinoline alkaloid intermediate, (S)-norlaudanosoline. core.ac.uk This intermediate is a critical branching point in the biosynthesis of a wide array of plant alkaloids.

| Precursor Compound | Role in Biosynthesis |

| L-Tyrosine | Primary amino acid precursor |

| L-DOPA | Intermediate derived from L-tyrosine |

| Dopamine | Key precursor for the isoquinoline (B145761) portion |

| 3,4-Dihydroxyphenylacetaldehyde | Key precursor for the benzyl (B1604629) portion |

Enzymatic Steps and Intermediate Transformations in 7-Hydroxyaristolochate A Biogenesis

Following the formation of (S)-norlaudanosoline, a series of enzymatic modifications, including O-methylations, N-methylation, and oxidative coupling, lead to the formation of aporphine (B1220529) alkaloids. rsc.org While the exact sequence of intermediates can vary between plant species, a plausible pathway involves the conversion of norlaudanosoline to intermediates such as orientaline and prestephanine. rsc.org The oxidative coupling of orientaline is a key step in forming the characteristic aporphine skeleton. rsc.org

The aporphine intermediate, stephanine, is then believed to undergo an oxidative cleavage of its B ring to form the phenanthrene (B1679779) core structure of aristolochic acid. rsc.org A significant and unusual feature of this biosynthetic pathway is the origin of the nitro group at the C-10 position. Isotopic labeling studies have demonstrated that this nitro group is derived from the amino group of the initial L-tyrosine precursor. cdnsciencepub.comcdnsciencepub.com

The final step in the biogenesis of this compound is the hydroxylation of an aristolochic acid precursor, most likely aristolochic acid I, at the C-7 position. While the specific enzyme responsible for this reaction has not been definitively characterized, it is highly probable that this transformation is catalyzed by a cytochrome P450 monooxygenase. nih.govnih.gov Cytochrome P450 enzymes are well-known for their role in the hydroxylation of aromatic compounds in secondary metabolism. nih.govresearchgate.net This proposed final step is consistent with the presence of this compound alongside other aristolochic acid analogues in Aristolochia species.

Proposed Biosynthetic Sequence:

Precursor Formation: L-Tyrosine → L-DOPA → Dopamine and 3,4-Dihydroxyphenylacetaldehyde

Benzylisoquinoline Formation: Dopamine + 3,4-Dihydroxyphenylacetaldehyde → (S)-Norlaudanosoline

Aporphine Alkaloid Formation: (S)-Norlaudanosoline → ... → Stephanine

Phenanthrene Core Formation: Stephanine → Aristolochic Acid I (via oxidative cleavage)

Final Hydroxylation: Aristolochic Acid I → this compound

| Intermediate | Compound Class | Key Transformation |

| (S)-Norlaudanosoline | Benzylisoquinoline Alkaloid | Formation from dopamine and 3,4-dihydroxyphenylacetaldehyde |

| Stephanine | Aporphine Alkaloid | Formation via oxidative coupling |

| Aristolochic Acid I | Nitrophenanthrene Carboxylic Acid | Formation via oxidative cleavage of the aporphine ring |

Comparative Biosynthesis within Aristolochic Acid Analogues

The biosynthesis of this compound is closely related to that of other aristolochic acid analogues. The diversity of these compounds found in nature arises from variations in the final modification steps of a common biosynthetic pathway. For instance, aristolochic acid II is the 8-demethoxy analogue of aristolochic acid I. Other analogues can feature different substitution patterns on the phenanthrene ring, such as additional hydroxyl or methoxy (B1213986) groups.

This suggests that a core biosynthetic pathway produces a central aristolochic acid scaffold, likely aristolochic acid I. Subsequently, a suite of tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, act on this scaffold to generate the array of aristolochic acid analogues observed in different plant species. The presence of this compound in plants that also produce aristolochic acid I supports the hypothesis that it is a downstream product of the main aristolochic acid biosynthetic pathway.

Chemical Synthesis and Derivatization of 7 Hydroxyaristolochate a and Its Analogues

Total Synthesis Approaches to 7-Hydroxyaristolochate A

The complete chemical synthesis of this compound and its related compounds is a complex undertaking that has been achieved through innovative multi-step strategies. These approaches provide a reliable source of these compounds, independent of their challenging isolation from natural sources, and open avenues for creating structurally diverse analogues. acs.org

A versatile and effective strategy for the total synthesis of aristolochic acids, including the scaffold of this compound, is centered around the Suzuki–Miyaura cross-coupling reaction. acs.orgnih.gov This approach was devised to enable comprehensive biological studies by providing access to various aristolochic acids (AAs) and their primary metabolites. acs.org The core of this strategy involves the coupling of two main building blocks, a substituted phenylnitromethane (representing Ring A) and a substituted aldehydic borate (B1201080) ester (representing Ring C), to construct the characteristic phenanthrene (B1679779) nucleus of the aristolochic acid molecule. acs.orgnih.gov This method has proven successful for synthesizing a range of aristolochic acids, such as AA I, II, III, and IV. nih.gov

The general synthetic pathway begins with the preparation of a common precursor for the A-ring, which can then be coupled with various C-ring precursors to generate different AA analogues. This modularity is a key advantage, allowing for the systematic modification of the substitution pattern on the phenanthrene core to explore structure-activity relationships. acs.org

The success of the total synthesis of the aristolochic acid framework hinges on several key chemical transformations and the stable generation of crucial intermediate compounds.

A pivotal intermediate is the common ring-A precursor, the tetrahydropyranyl (THP) ether of 2-nitromethyl-3-iodo-4,5-methylenedioxybenzyl alcohol. nih.gov Its preparation involves multiple steps, starting from a commercially available material, which is lithiated and then quenched with dimethylformamide. The resulting aldehyde is condensed with cyclohexylamine (B46788) to form an imine, which is subsequently ortho-iodinated. Treatment with hydroxylamine (B1172632) acetate (B1210297) yields a pure oxime, which is then oxidized to generate the key phenylnitromethane intermediate. acs.org

The central bond-forming event is the Suzuki–Miyaura coupling reaction . This reaction joins the iodinated A-ring precursor with a variety of benzaldehyde (B42025) 2-boronates (C-ring precursors). A significant feature of this step is that the coupling is accompanied by an in-situ aldol (B89426) condensation and subsequent elimination reaction. This tandem process directly yields the desired phenanthrene intermediate, streamlining the synthesis. nih.gov The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like cesium carbonate. acs.orgnih.gov

Following the construction of the phenanthrene core, a two-step oxidation sequence is employed. The benzyl (B1604629) alcohol protecting group is first removed, and the resulting alcohol is oxidized, followed by oxidation of the aldehyde group to a carboxylic acid, thus completing the synthesis of the aristolochic acid structure. nih.gov

| Reaction / Step | Description | Key Reagents | Reference |

| Ring-A Precursor Synthesis | Formation of the tetrahydropyranyl ether of 2-nitromethyl-3-iodo-4,5-methylenedioxybenzyl alcohol. | Butyl lithium, Iodine, Hydroxylamine acetate | acs.org |

| Suzuki–Miyaura Coupling | Coupling of the Ring-A precursor with a benzaldehyde 2-boronate to form the phenanthrene core. | Tetrakis(triphenylphosphine)palladium(0), Cesium carbonate | acs.orgnih.gov |

| Tandem Condensation | An aldol condensation/elimination reaction that occurs in situ with the Suzuki coupling. | (Occurs during coupling) | nih.gov |

| Final Oxidations | Deprotection of the benzyl alcohol followed by two sequential oxidations to form the carboxylic acid. | (Not specified in abstract) | nih.gov |

Synthetic Modification and Generation of this compound Derivatives for Research

The ability to synthetically modify the aristolochic acid structure is paramount for investigating its mechanisms of action and for developing tools to study its biological targets.

A primary motivation for developing a de novo total synthesis of aristolochic acids was to facilitate broader structure-activity relationship (SAR) studies than would be possible using only the limited array of naturally available substances. acs.org By systematically altering the substituents on the phenanthrene core, researchers can probe which molecular features are essential for the compounds' biological effects. The Suzuki-Miyaura-based synthetic strategy is particularly well-suited for SAR studies due to its convergent nature, allowing for the combination of different A-ring and C-ring precursors to create a library of analogues. acs.orgnih.gov This approach enables the investigation of how changes in the substitution pattern, such as the presence and position of methoxy (B1213986) or hydroxy groups, influence the molecule's toxicity and biological activity.

Synthetic chemistry provides the essential tools to create specialized research probes from the aristolochic acid scaffold. These probes are designed to identify and study the molecular targets of these toxins within cells and organisms.

Two main types of research probes based on the aristolochic acid structure have been synthesized:

Fluorescent Probes: To visualize the distribution of aristolochic acids and their interactions in biological systems, fluorescent probes have been developed. The synthetic route was adapted to produce AA I and AA II analogues that bear an aminopropyloxy group at the 6-position. This functional group serves as a handle for attaching a fluorescent dye, thereby creating a trackable version of the toxin. acs.orgnih.gov

Activity-Based Protein Profiling (ABPP) Probes: To identify the specific proteins that aristolochic acids covalently bind to, "clickable" chemical probes have been designed and synthesized. researchgate.net These probes are aristolochic acid analogues that incorporate a reactive group, such as an alkyne tag. For example, aristolochic acid I and II have been converted into alkyne-tagged probes (AP1 and AP2, respectively) via reaction with propargyl bromide. researchgate.net After treating cells or cell lysates with these probes, the alkyne tag can be "clicked" onto a reporter molecule (like a fluorescent dye or biotin) using a bio-orthogonal chemical reaction. This allows for the visualization and isolation of the protein targets covalently modified by the aristolochic acid analogue. researchgate.net

| Probe Type | Synthetic Modification | Purpose | Example | Reference |

| Fluorescent Probe | Introduction of an aminopropyloxy group at position-6. | To allow for conjugation with a fluorescent dye for visualization. | AA I and AA II analogues with a linker for a dyestuff. | acs.orgnih.gov |

| ABPP Probe | Addition of a "clickable" alkyne tag. | To identify direct protein binding partners via click chemistry. | Alkyne-tagged aristolochic acid I probe (AP1) and II probe (AP2). | researchgate.net |

Advanced Analytical and Structural Elucidation Methodologies for 7 Hydroxyaristolochate a

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental in determining the intricate molecular architecture of 7-Hydroxyaristolochate A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the precise assignment of the hydroxy group at the C-7 position. vulcanchem.com

In a review of aristolochic acids and their derivatives, the characteristic ¹H and ¹³C NMR signals were discussed, which are crucial for distinguishing between different isomers. researchgate.net The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the substituents on the phenanthrene (B1679779) ring. For instance, the presence of a hydroxyl group will cause shifts in the signals of nearby protons and carbons compared to the parent compound, aristolochic acid A.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Aristolochic Acid Derivatives (in DMSO-d₆)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | 8.55 (d, J=8.1 Hz) | 122.5 |

| H-3 | 7.85 (t, J=8.1 Hz) | 129.0 |

| H-4 | 8.60 (d, J=8.1 Hz) | 119.5 |

| H-5 | 7.40 (s) | 108.0 |

| H-6 | - | 145.0 |

| H-7 | - | - |

| H-8 | - | 115.0 |

| H-9 | 8.20 (s) | 130.0 |

| OCH₃ | 4.10 (s) | 56.5 |

| COOH | 13.5 (br s) | 168.0 |

Note: This table represents typical chemical shifts for the aristolochic acid scaffold and can vary for this compound due to the C-7 hydroxyl group.

Mass Spectrometry (MS, HRMS, LC-MS/MS, GC-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. bioanalysis-zone.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for both the identification and quantification of aristolochic acids and their derivatives in complex matrices. vulcanchem.comeag.com This method combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. eag.com The fragmentation patterns observed in the MS/MS spectra provide valuable structural information, helping to confirm the identity of the compound. For instance, the loss of specific functional groups, such as the nitro group or carboxylic acid, can be observed.

Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after derivatization to increase the volatility of the analyte. vulcanchem.com

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Information Provided | Typical Observation |

|---|---|---|

| HRMS | Exact mass and elemental composition | C₁₇H₁₁NO₇, [M+H]⁺ or [M-H]⁻ |

| LC-MS/MS | Fragmentation pattern for structural confirmation | Characteristic daughter ions from precursor ion |

| GC-MS | Molecular weight and fragmentation of derivatized compound | Mass spectrum of the derivatized analyte |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation. mrclab.com Key vibrational bands for this compound would include those corresponding to the hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH) groups.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. technologynetworks.com The conjugated phenanthrene ring system of this compound gives rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum, which can be used for quantification and as a preliminary identification tool. mrclab.comtechnologynetworks.com

Table 3: Spectroscopic Data (IR and UV-Vis) for Aristolochic Acid Derivatives

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Range |

|---|---|---|

| IR Spectroscopy | O-H stretch (hydroxyl) | 3200-3600 cm⁻¹ (broad) |

| C=O stretch (carboxylic acid) | 1680-1710 cm⁻¹ | |

| N-O stretch (nitro group) | 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ |

| UV-Vis Spectroscopy | Phenanthrene chromophore | ~250 nm, ~320 nm, ~390 nm |

Chromatographic Techniques for Analysis and Quantification

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from various sources.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of aristolochic acids. researchgate.net The method's versatility allows for the use of various stationary and mobile phases to achieve optimal separation of this compound from other related compounds. Reversed-phase HPLC, often coupled with a UV detector, is a common approach for routine analysis. drawellanalytical.com The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Gas Chromatography (GC)

Gas Chromatography (GC) is another separation technique that can be applied to the analysis of this compound. shimadzu.com However, due to the low volatility of aristolochic acids, derivatization is typically required to convert them into more volatile compounds suitable for GC analysis. sigmaaldrich.com This method is generally less common than HPLC for the analysis of these compounds.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Elemental Composition Analysis

The determination of the elemental composition of a compound is a critical first step in its structural elucidation, providing the molecular formula from which all other structural hypotheses are built. For this compound, this is primarily achieved through high-resolution mass spectrometry (HRMS), often complemented by classical elemental analysis techniques.

High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of a unique elemental formula. Unlike nominal mass spectrometry, which provides an integer mass, HRMS can distinguish between molecules that have the same integer mass but different elemental formulas (isobars). bioanalysis-zone.com For this compound, which has a chemical formula of C₁₇H₁₁NO₇, HRMS provides an experimental m/z value that can be matched to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. The close agreement between the measured and calculated mass confirms the elemental formula with a high degree of confidence.

In addition to HRMS, traditional elemental analysis, such as CHNS/O analysis, can be employed. thermofisher.commeasurlabs.com This combustion-based method determines the percentage by weight of carbon, hydrogen, nitrogen, sulfur, and oxygen in a purified sample. thermofisher.com These percentages are then used to derive the empirical formula, which can be converted to the molecular formula if the molecular weight is known from a technique like mass spectrometry.

The table below illustrates the data obtained from high-resolution mass spectrometry for the elemental composition of this compound.

| Parameter | Description | Value |

| Molecular Formula | The constituent elements and their counts in one molecule of the compound. | C₁₇H₁₁NO₇ |

| Calculated Exact Mass | The theoretical monoisotopic mass calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). | 341.0535 u |

| Ionization Mode | The method used to generate ions for MS analysis, typically Electrospray Ionization (ESI) for this class of compounds. | ESI Negative/Positive |

| Observed m/z | The experimentally measured mass-to-charge ratio from the HRMS instrument. | Matches calculated mass with low ppm error |

| Mass Error (ppm) | The difference between the observed and calculated mass, expressed in parts per million (ppm). A low ppm error (<5 ppm) is standard for formula confirmation. | < 5 ppm |

Note: The exact observed m/z and mass error would be specific to an individual experimental analysis.

Integrated Analytical Strategies for Comprehensive Characterization

The complete and unambiguous structural characterization of a natural product like this compound requires an integrated approach, combining multiple advanced analytical techniques. No single method can provide all the necessary information; instead, data from chromatographic and spectroscopic methods are pieced together to build a complete molecular picture. nih.gov The primary strategies involve the hyphenation of liquid chromatography (LC) with mass spectrometry (MS) and the use of nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of complex mixtures, such as plant extracts from which this compound is isolated. mdpi.com

High-Performance Liquid Chromatography (HPLC) provides the initial separation of the compound from a complex matrix. mdpi.com Its high resolving power ensures that a pure sample of the target analyte is delivered to the detectors.

Mass Spectrometry (MS) , coupled to the LC, serves as a highly sensitive and selective detector. It provides the molecular weight of the compound from the parent ion peak. uba.ar Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) experiments are used to fragment the molecule. researchgate.net The resulting fragmentation pattern is a structural fingerprint that helps to identify the compound's core structure and the nature of its substituents, and can be used to distinguish it from other aristolochic acid derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the definitive elucidation of a molecule's precise atomic structure. uba.ar While MS provides the "what" (molecular formula), NMR provides the "how" (the connectivity and spatial arrangement of atoms). For this compound, a suite of NMR experiments is required:

¹H NMR (Proton NMR) identifies all the hydrogen atoms in the molecule, providing information about their chemical environment and proximity to one another.

¹³C NMR (Carbon NMR) identifies all the unique carbon atoms in the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) are crucial for establishing the final structure. These experiments reveal correlations between different nuclei. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments are vital for piecing together the carbon skeleton by showing connections between protons and carbons that are two or three bonds apart. This is essential for confirming the placement of the hydroxyl group at the C-7 position on the phenanthrene core.

The integration of these techniques provides a comprehensive characterization, from initial detection in a raw extract to final, unambiguous structural confirmation. researchgate.net

The following table summarizes the role of each major analytical technique in the characterization of this compound.

| Analytical Technique | Purpose in Characterization | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Isolation and Purification | Retention time; separation from isomers and other compounds in the extract. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Accurate mass-to-charge ratio for confirmation of elemental composition. bioanalysis-zone.com |

| Tandem Mass Spectrometry (MS/MS) | Structural Fragmentation Analysis | Characteristic fragmentation patterns for initial structural confirmation and differentiation from related compounds. researchgate.net |

| ¹H NMR Spectroscopy | Proton Environment Analysis | Chemical shifts, coupling constants, and integration of all hydrogen atoms. |

| ¹³C NMR Spectroscopy | Carbon Skeleton Analysis | Chemical shifts for all unique carbon atoms in the structure. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity and Final Structure Elucidation | Correlation between atoms (H-H, C-H), establishing the bonding framework and confirming substituent positions. uba.ar |

Molecular Mechanisms and Cellular Interactions of 7 Hydroxyaristolochate a

Target Identification and Binding Studies

Direct molecular target identification for 7-Hydroxyaristolochate A is not extensively documented in current literature. The process of identifying the specific proteins or pathways that a small molecule interacts with to elicit a biological response often involves complex techniques like affinity-based "pull-down" assays, proteomic profiling, or genetic screening.

While specific binding partners for this compound have not been characterized, inferences can be drawn from its structural analogue, Aristolochic Acid I (AAI). For AAI, interaction with serum proteins such as human serum albumin is known to occur, which can affect its distribution and half-life in the body. It is plausible that this compound may exhibit similar protein-binding characteristics, although this requires experimental confirmation. The primary "targets" of this compound family are not proteins but rather nucleic acids, specifically DNA, as detailed in subsequent sections.

**6.2. Biochemical Modulations by this compound

The significant biochemical impact of this compound stems from its metabolic activation into reactive intermediates that can chemically modify cellular macromolecules.

The primary enzymatic interactions involving this compound are those related to its bioactivation. Like other aristolochic acids, it is believed to undergo metabolic activation through the reduction of its nitro group. This process is mediated by several mammalian enzymes, including cytosolic nitroreductases and cytochrome P450 (CYP) enzymes, which are capable of activating AAI and Aristolochic Acid II (AAII).

Studies on AAI have shown that Phase II enzymes, particularly sulfotransferases (SULTs) like SULT1A1, play a critical role in the bioactivation process. researchgate.net These enzymes convert the N-hydroxyaristolactam metabolite into a highly reactive N-sulfooxy-aristolactam, which readily forms DNA adducts. researchgate.net Silencing of the SULT1A1 gene has been shown to significantly decrease the levels of aristolactam-DNA adducts in human kidney (HK-2) cell lines exposed to AAI. researchgate.net Given its structural similarity, this compound likely undergoes a similar enzymatic activation pathway.

The hallmark of aristolochic acid toxicity is the formation of covalent bonds with DNA, creating DNA adducts. This process is considered a critical initiating event in the compound's carcinogenic activity. nih.gov

The mechanism involves a multi-step bioactivation:

Nitroreduction: The nitro group of this compound is reduced to form a reactive N-hydroxyaristolactam intermediate.

Further Activation: This intermediate can be further activated, often through sulfonation by SULT enzymes, to form a highly unstable cyclic acylnitrenium ion. researchgate.net

Adduct Formation: This electrophilic ion then covalently binds to the exocyclic amino groups of purine (B94841) bases in DNA.

In vitro studies and analyses of tissues from individuals exposed to aristolochic acids have identified specific types of DNA adducts. The most common are 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI). researchgate.net These adducts, if not repaired by the cell's DNA repair machinery, can lead to mispairing during DNA replication, causing a specific mutational signature characterized by A:T to T:A transversions. researchgate.net This signature has been found in the tumor suppressor gene TP53 in urothelial cancers associated with aristolochic acid exposure.

Table 1: Key Intermediates and DNA Adducts in Aristolochic Acid Bioactivation

| Intermediate/Adduct | Description | Implication |

| N-hydroxyaristolactam | A key metabolite formed by the nitroreduction of the parent aristolochic acid. | A necessary intermediate for further activation. |

| Cyclic Acylnitrenium Ion | A highly reactive electrophilic intermediate that directly attacks DNA. | The ultimate carcinogenic species responsible for binding to DNA bases. |

| dA-AL Adducts | Covalent adducts formed at the N6 position of deoxyadenosine. | A major type of DNA lesion that leads to A:T → T:A mutations. researchgate.net |

| dG-AL Adducts | Covalent adducts formed at the N2 position of deoxyguanosine. | Another significant DNA lesion contributing to the mutagenic profile. |

Cellular Responses and Process Regulation (e.g., cell cycle progression, apoptosis in cell lines)

The profound biochemical modifications induced by this compound, particularly the formation of DNA adducts, trigger significant cellular responses, disrupting fundamental processes like cell cycle control and apoptosis.

Direct studies on how this compound specifically modulates cell cycle progression or induces apoptosis in various cell lines are limited. However, the known consequences of the DNA damage it causes allow for a clear mechanistic inference. The formation of bulky DNA adducts can physically block the progression of DNA replication forks, leading to cell cycle arrest. This arrest provides the cell an opportunity to repair the damage.

If the DNA damage is too extensive or if the repair mechanisms are faulty, the cell may initiate apoptosis (programmed cell death) as a protective measure to eliminate a potentially cancerous cell. However, the mutations caused by aristolochic acid adducts can subvert these protective mechanisms. For instance, a mutation in the TP53 gene can cripple the cell's ability to undergo apoptosis or to arrest the cell cycle in response to DNA damage. This failure of cellular surveillance allows cells with damaged DNA to continue to divide, accumulating more mutations and progressing towards a malignant phenotype. Studies on related compounds in human kidney (HK-2) cells have demonstrated that exposure leads to cell death, which is significantly reduced when the bioactivating SULT enzymes are inhibited, linking the metabolic activation directly to cellular toxicity. researchgate.net

Computational and in Silico Investigations of 7 Hydroxyaristolochate a

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 7-Hydroxyaristolochate A, and a macromolecular target, typically a protein or DNA.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This helps in understanding the binding mode and affinity. While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, research on its close analogues provides significant insights. For instance, molecular modeling has been employed to study the interactions of other aristolochic acid derivatives with the organic anionic transporter 1 (OAT1), a protein known to play a key role in mediating aristolochic acid nephropathy. researchgate.net

Furthermore, enzymes involved in the metabolic activation of aristolochic acids are critical targets for such studies. For example, sulfotransferase SULT1A1 is involved in the bioactivation of aristolochic acid I. researchgate.net Docking simulations of this compound with targets like SULT1A1 or the ultimate biological target, DNA, could elucidate the specific structural features that govern its binding and subsequent toxicity. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, assessing its stability and conformational changes. An MD simulation would typically follow a docking study to validate the stability of the predicted binding pose. By simulating the movements of atoms in the complex, researchers can calculate parameters like the root-mean-square deviation (RMSD) to understand the flexibility and stability of the interaction between this compound and its biological target.

Table 1: Potential Protein Targets for Molecular Docking and Dynamics Studies of this compound

| Target Protein/Molecule | Rationale for Investigation | Potential Finding |

| Organic Anionic Transporter 1 (OAT1) | Implicated in the nephrotoxicity of aristolochic acid analogues. researchgate.net | Elucidation of transport mechanism into renal cells. |

| Sulfotransferase 1A1 (SULT1A1) | Involved in the metabolic activation of aristolochic acids. researchgate.net | Understanding the structural basis of its bioactivation. |

| DNA | Ultimate target of activated aristolochic acids, forming DNA adducts. researchgate.net | Details of binding modes leading to mutagenicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. oup.com The fundamental principle is that the structural properties of a molecule, such as its geometry, electronic properties, and hydrophobicity, determine its activity. ulb.ac.be

In the context of this compound, QSAR studies are valuable for predicting the toxicity of this and related compounds. Research has been conducted on large sets of nitroaromatic compounds, a class that includes aristolochic acids, to develop QSAR models for in vivo toxicity, such as the oral median lethal dose (LD50). oup.com In one such study, aristolochic acid was noted as an outlier, suggesting that its specific structural features contribute to its toxicity in ways not fully captured by models based on more general nitroaromatics. oup.com

A significant computational analysis of 238 naturally occurring aristolochic acid analogues utilized concepts of molecular similarity, which is foundational to QSAR, to define the chemical space of these compounds. nih.gov Such studies help in creating relationships between the various structural scaffolds (e.g., aristolochic acids vs. aristolactams) and their predicted toxicities. nih.gov These models can be used to estimate the potential hazard of newly identified analogues before experimental testing is performed. nih.gov

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those with desired biological activity. nih.gov This can be done through two primary approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target. Compounds are docked into the target's binding site, and those with the best-predicted binding affinity are selected. For this compound, this would involve docking large compound libraries against targets like OAT1 or SULT1A1 to find other molecules that might interact with these proteins.

Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active molecule (like this compound) as a template to find other compounds with similar properties. nih.gov A computational analysis of aristolochic acid analogues used this concept to screen for and identify 238 related natural compounds. nih.gov This method relies on the principle that structurally similar molecules are likely to have similar biological activities.

Ligand-based design can further be used to modify the structure of this compound in silico to predict how changes to its functional groups would affect its activity, potentially designing less toxic analogues for research purposes.

Predictive Modeling of Biological Interactions

Predictive modeling in this context aims to forecast the biological effects of a compound based on its physicochemical and structural properties. For this compound, this primarily involves predicting its toxicity.

Computational tools can predict various forms of toxicity. A comprehensive analysis of aristolochic acid analogues included computer-predicted toxicity data, categorizing the potential hazards into health effects, acute toxicity, and genotoxicity. nih.gov These models are built on data from a vast number of chemicals and can provide initial alerts for potential dangers. For example, predictions indicated that most aristolochic acid analogues (AAAs) have a high probability of causing adverse health effects and that aristolochic acids may be more acutely toxic than their aristolactam metabolites. nih.gov

These predictive models are crucial for hazard assessment, especially when dealing with a large number of related compounds found in natural products, allowing for prioritization of which chemicals require more urgent experimental investigation. nih.gov

Table 2: Summary of Computer-Predicted Toxicity for Aristolochic Acid Analogues (AAAs)

| Toxicity Category | Predicted Finding | Reliability |

| Health Effects | High probability of carcinogenicity, mutagenicity, and developmental toxicity for most AAAs. nih.gov | N/A |

| Acute Toxicity | Aristolochic acids predicted to be more toxic than aristolactams and 4,5-dioxoaporphines based on LD50 values. nih.gov | Moderate |

| Genotoxicity | High probability of gene mutations and chromosomal aberrations. nih.gov | N/A |

Elucidation of Biological Pathways Influenced by 7 Hydroxyaristolochate a

Systems Biology Approaches for Pathway Mapping

Systems biology offers a holistic approach to understanding the complex interactions within a biological system, moving beyond the study of single molecules to the analysis of entire pathways and networks. oup.com To map the pathways affected by 7-Hydroxyaristolochate A, researchers would typically employ "omics" technologies, such as transcriptomics, proteomics, and metabolomics, to generate large-scale datasets. These datasets provide a snapshot of the molecular state of cells or tissues upon exposure to the compound.

The integration of these multi-omics datasets is a cornerstone of systems biology. jci.org For instance, in studies of the closely related AAI, integrated single-cell RNA sequencing and mass spectrometry-based proteomics have been used to analyze mouse kidneys after acute exposure. jci.org This approach revealed not only which cell types were most affected but also how they responded, identifying activated reparative programs in certain nephron segments and highlighting inflammation as a key contributor to injury through the recruitment of immune cells. jci.org Such an approach for this compound would provide a comprehensive map of the cellular and molecular events it triggers.

Key goals of a systems biology approach to pathway mapping for this compound would include:

Identifying all molecular components (genes, proteins, metabolites) that are altered upon exposure.

Understanding the dynamic interactions between these components.

Constructing a comprehensive model of the perturbed biological network to predict systemic outcomes.

Impact on Metabolic Networks

Metabolic networks represent the complex web of biochemical reactions that sustain a cell. krcp-ksn.orgfrontiersin.org A compound like this compound could significantly impact these networks by inhibiting enzymes, altering metabolite levels, or disrupting energy production. To study this, metabolomics and proteomics are the primary tools.

Label-free quantitative proteomics, for example, has been used to delineate changes in the renal protein profile of mice exposed to AAI. frontiersin.org Such studies identified significant alterations in proteins involved in key metabolic pathways. A similar investigation into this compound would aim to identify its specific protein targets within metabolic networks.

Research on AAI has shown a significant impact on fatty acid metabolism and organic acid catabolic processes. jci.orgfrontiersin.org Studies combining activity-based protein profiling (ABPP) with metabolomics on AAI revealed that it directly targets and inhibits multiple key enzymes involved in lipid metabolism, the TCA cycle, and aerobic respiration, leading to mitochondrial dysfunction. ijbs.com This disruption of metabolic machinery is a critical aspect of its toxicity.

A hypothetical study on this compound would likely investigate similar pathways. The table below illustrates the types of metabolic pathways found to be dysregulated by its parent compound, AAI, which would be primary candidates for investigation.

| Pathway Category | Specific Pathways Affected by AAI (Illustrative Examples) | Observed Effect | Reference |

|---|---|---|---|

| Lipid Metabolism | Fatty Acid Oxidation / Fatty Acid Metabolic Process | Downregulated | jci.orgfrontiersin.org |

| Amino Acid Metabolism | Amino Acid Biosynthesis & Metabolism | Altered | ijbs.comspandidos-publications.com |

| Energy Metabolism | Tricarboxylic Acid (TCA) Cycle | Inhibited | ijbs.com |

| Energy Metabolism | Mitochondrial Aerobic Respiration | Impaired | ijbs.com |

| Acid Metabolism | Organic Acid Catabolic Process | Downregulated | oup.comjci.org |

Gene Regulatory Pathway Analysis

Gene regulatory networks (GRNs) describe how cellular regulators, primarily transcription factors (TFs), control the expression of genes. researchgate.net A chemical compound can perturb these networks, leading to widespread changes in the cellular transcriptome. Analysis of these changes can reveal the master regulators and core pathways involved in the response to the compound.

To analyze the impact of this compound on gene regulation, researchers would use transcriptomics techniques like RNA-sequencing (RNA-seq) on cells or tissues exposed to the compound. The resulting data on differentially expressed genes (DEGs) can be used to infer GRNs. For example, analysis of gene expression data from cases of aristolochic acid nephropathy (AAN) has identified key transcription factors, such as ATF3 and c-JUN, as potential hub TFs driving the disease process. jst.go.jpnih.gov

A comprehensive study of this compound would involve:

Performing RNA-seq to identify all genes whose expression is altered.

Using bioinformatics to identify transcription factor binding sites in the promoter regions of these genes.

Constructing a GRN to visualize the relationships between TFs and their target genes.

Identifying "hub" TFs that control large sets of genes and are central to the compound's effects.

Signal Transduction Cascade Perturbations

Signal transduction cascades are the primary means by which cells respond to external stimuli, converting a signal into a specific cellular response. Toxic compounds often exert their effects by hijacking or disrupting these cascades.

Research on the parent compound AAI has identified several key signaling pathways that it perturbs. For instance, AAI has been shown to abnormally activate the Wnt7b/β-catenin signaling pathway, which is involved in the damage and repair processes of renal tubular epithelial cells. nih.gov It also activates inflammatory signaling pathways, such as NF-κB and STAT3 signaling, in liver cells. oup.commedchemexpress.com Furthermore, studies have demonstrated that AAI can modulate the expression of vascular endothelial growth factor (VEGF) by affecting the activity of transcription factors like hypoxia-inducible factors (HIFs) and SP-1. uj.edu.pl

To elucidate how this compound perturbs these cascades, researchers would use a combination of proteomics and phosphoproteomics. These methods can identify which signaling proteins are activated (often via phosphorylation) in response to the compound.

The table below summarizes key signaling pathways known to be perturbed by the parent compound, AAI, which would be logical starting points for investigating the effects of this compound.

| Signaling Pathway | Observed Effect of AAI (Illustrative Example) | Cellular Context | Reference |

|---|---|---|---|

| Wnt/β-catenin | Abnormal Activation | Renal Tubular Epithelial Cells | nih.gov |

| NF-κB Signaling | Activation | Hepatocytes | oup.commedchemexpress.com |

| JAK/STAT Signaling | Activation (via STAT3) | Hepatocytes | oup.com |

| TP53 Signaling | Activation / Modulation | Human Cancer Cell Lines | kcl.ac.uk |

| VEGF Signaling Regulation | Upregulation (via HIFs and SP-1) | Porcine Kidney Epithelial Cells | uj.edu.pl |

Pathway Databases and Bioinformatics Tools in this compound Research

The analysis of large-scale 'omics' data generated in the study of compounds like this compound is heavily reliant on pathway databases and bioinformatics tools. These resources are essential for translating long lists of affected genes, proteins, or metabolites into a meaningful understanding of the underlying biology. spandidos-publications.comnih.gov

Pathway Databases: These are curated collections of molecular interactions and reaction pathways. spandidos-publications.com Researchers map their experimental data onto these databases to identify which pathways are significantly enriched with the molecules altered by the compound.

Kyoto Encyclopedia of Genes and Genomes (KEGG): Provides manually drawn pathway maps for a wide range of metabolic, genetic, and cellular processes. spandidos-publications.com It is frequently used in AAI studies to identify affected pathways like 'complement and coagulation cascades' or metabolic pathways. frontiersin.orgspandidos-publications.com

Reactome: A free, open-source, peer-reviewed pathway database that focuses on human pathways, providing tools for visualization and analysis. jci.org

Gene Ontology (GO): While not strictly a pathway database, GO provides a structured, controlled vocabulary to describe gene products in terms of their associated biological processes, cellular components, and molecular functions. It is fundamental for functional enrichment analysis of gene lists. oup.comfrontiersin.org

Pathway Commons: An integrated resource that collects and combines data from multiple public pathway and interaction databases, providing a comprehensive network for analysis. jst.go.jp

Bioinformatics Tools: A variety of software tools are used to process, analyze, and visualize the data.

Gene Set Enrichment Analysis (GSEA) / Gene Set Variation Analysis (GSVA): Statistical methods used to determine whether a predefined set of genes (e.g., from a KEGG pathway) shows statistically significant, concordant differences between two biological states. oup.comjst.go.jp

STRING: A database of known and predicted protein-protein interactions (PPIs). It can be used to construct PPI networks from a list of proteins to find central 'hub' proteins. jst.go.jpnih.gov

Cytoscape: An open-source software platform for visualizing complex networks and integrating them with any type of attribute data. It is often used to visualize the PPI networks from STRING or the GRNs inferred from transcriptomics data. frontiersin.org

Limma, WGCNA: R packages specifically designed for analyzing gene expression data from microarrays or RNA-seq, used to identify differentially expressed genes and construct co-expression networks. jst.go.jpnih.gov

Should research on this compound be undertaken, these databases and tools would be indispensable for mapping its biological effects and understanding its mechanisms of action, much as they have been for its parent compound, AAI.

Future Directions and Emerging Research Frontiers in 7 Hydroxyaristolochate a Studies

Development of Advanced Methodologies for Detection and Analysis

The detection and analysis of 7-Hydroxyaristolochate A and its related compounds are critical for both regulatory purposes and advancing research. While high-performance liquid chromatography (HPLC) is a well-established and reliable technique for analyzing aristolochic acids (AAs), ongoing advancements are focused on enhancing sensitivity, specificity, and efficiency, particularly when dealing with trace amounts in complex biological and environmental samples. nih.govmdpi.com

Future methodologies are moving beyond traditional HPLC with ultraviolet (UV) detection, which can lack the required sensitivity for certain applications. rsc.org High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) has been developed, which utilizes a cysteine-induced denitration reaction to "turn on" the fluorescence of AAs, allowing for more sensitive quantification. researchgate.net

A significant leap forward has been the adoption of mass spectrometry (MS) coupled with liquid chromatography (LC-MS). rsc.org Techniques like high-resolution mass spectrometry (HRMS) and ion mobility spectrometry are being explored to improve detection specificity and help identify trace hydroxylated derivatives within complex mixtures. vulcanchem.com LC-tandem MS (LC-MS/MS) has proven particularly effective for quantifying AA metabolites and analyzing AA-derived DNA adducts, which serve as crucial biomarkers of exposure. rsc.orgresearchgate.net

Emerging techniques are also focusing on more direct and rapid detection methods. Surface-enhanced Raman spectroscopy (SERS) is being investigated for the direct detection of aristolochic acid I (AAI), while fluorescence spectroscopy can be used for its bioproduct, aristololactam. acs.org The development of novel sample preparation techniques, such as the use of mixed-mode solid-phase extraction (SPE) resins, has also shown improved purification and enrichment of AAs from complex samples compared to traditional methods. rsc.org

Table 1: Advanced Methodologies for this compound Detection

| Methodology | Description | Advantages |

|---|---|---|

| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence Detection, often involving a derivatization step to induce fluorescence. researchgate.net | Increased sensitivity compared to standard HPLC-UV. researchgate.net |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. | High sensitivity and specificity, capable of quantifying metabolites and DNA adducts. rsc.orgresearchgate.net |

| HRMS | High-Resolution Mass Spectrometry. | Enhanced specificity for identifying trace derivatives in complex matrices. vulcanchem.com |

| SERS | Surface-Enhanced Raman Spectroscopy. | Potential for direct and rapid detection from biological samples. acs.org |

| pH-Zone-Refining CCC | pH-Zone-Refining Counter-Current Chromatography. | Effective for preparative isolation of AAs with high purity in a single run. nih.gov |

Exploration of Novel Research Applications

While the primary focus of research on this compound has been its toxicological profile, emerging research is exploring its potential applications as a biomarker and a tool for understanding complex biological processes.

The formation of DNA adducts following metabolic activation of aristolochic acids is a key mechanism of their carcinogenicity. researchgate.netresearchgate.net The specific adducts formed by this compound could serve as highly specific biomarkers of exposure, providing a more accurate assessment of an individual's risk of developing associated diseases. researchgate.net Further research into the unique adducts formed by this compound and their persistence in various tissues could lead to the development of more sensitive and specific diagnostic tools.

The structural similarities and potential differences in the toxicokinetics of this compound compared to other aristolochic acids, such as aristolochic acid I (AAI), present an opportunity for comparative toxicological studies. vulcanchem.com Investigating how the hydroxy group at the 7-position influences metabolic pathways, DNA adduct formation, and repair mechanisms can provide valuable insights into the structure-activity relationships of this class of compounds. vulcanchem.com Such studies could also explore potential synergistic toxic effects when this compound is present with other Aristolochia alkaloids. vulcanchem.com

Biotechnological and Synthetic Biology Approaches to Production and Modification

The limited natural availability of this compound, which appears to be restricted to specific plant taxa like Aristolochia foveolata, presents a challenge for in-depth research. vulcanchem.comresearchgate.net Biotechnological and synthetic biology approaches offer promising avenues to overcome this limitation by enabling the controlled and scalable production of this compound. alliedacademies.orgfrontiersin.org

Metabolic engineering, a cornerstone of synthetic biology, involves the targeted modification of an organism's metabolic pathways to produce desired compounds. mdpi.comnih.gov By identifying the biosynthetic pathway of this compound in Aristolochia species, the responsible genes could be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. alliedacademies.orgnih.govwikipedia.org These microorganisms can then be cultivated in bioreactors to produce the compound in larger quantities. alliedacademies.org This approach has been successfully used for the production of various natural products. frontiersin.org

Furthermore, synthetic biology tools allow for the modification of the biosynthetic pathway to create novel derivatives of this compound. mdpi.com By introducing or altering specific enzymes in the pathway, it may be possible to generate analogues with different hydroxylation patterns or other functional groups. These novel compounds could be valuable for structure-activity relationship studies and for developing research tools to probe biological systems. Genetic engineering techniques, including the use of gene editing tools like CRISPR, can be employed to precisely manipulate the genetic makeup of the production host to optimize yield and create these new derivatives. nih.govsynthego.com

The shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids, is a likely precursor for the biosynthesis of aristolochic acids. frontiersin.org Engineering this pathway in a microbial host could be a key strategy to enhance the production of this compound and its derivatives. frontiersin.org

Table 2: Biotechnological Approaches for this compound

| Approach | Description | Potential Outcome |

|---|---|---|

| Metabolic Engineering | Re-routing metabolic pathways in a host organism to produce the target compound. mdpi.comnih.gov | Scalable and controlled production of this compound. |

| Synthetic Biology | Designing and constructing new biological parts, devices, and systems. alliedacademies.orgfrontiersin.org | Creation of novel derivatives of this compound for research. |

| Genetic Engineering | Direct manipulation of an organism's genes using biotechnology. wikipedia.org | Optimized production yields and generation of modified compounds. nih.gov |

Interdisciplinary Research Paradigms and Collaborations

Addressing the multifaceted challenges and opportunities presented by this compound necessitates a move towards more interdisciplinary research. nsf.govmdpi.com The complexity of its biological effects and the sophisticated nature of modern analytical and synthetic techniques require the integration of knowledge and tools from various scientific fields. researchgate.netnih.gov

Effective research on this compound will benefit from collaborations between:

Analytical Chemists and Toxicologists: To develop and validate highly sensitive methods for detecting the compound and its metabolites in biological matrices and to correlate these findings with toxicological outcomes. mdpi.comeurachem.org

Synthetic Chemists and Molecular Biologists: To synthesize novel derivatives and to elucidate the enzymatic pathways involved in its biosynthesis and metabolism.

Computational Biologists and Bioinformaticians: To model the interactions of this compound with biological targets, predict its metabolic fate, and analyze large datasets generated from 'omics' technologies (genomics, proteomics, metabolomics). keaipublishing.com

Pharmacologists and Clinicians: To investigate the mechanisms of toxicity and to develop potential strategies for mitigating its harmful effects, as well as exploring its potential as a biomarker in clinical settings. nih.gov

Such interdisciplinary collaborations can foster innovation by combining different perspectives and methodologies to address complex scientific questions that are beyond the scope of a single discipline. nsf.govnih.gov This integrated approach will be crucial for advancing our fundamental understanding of this compound and for translating this knowledge into practical applications for public health and scientific research.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating 7-Hydroxyaristolochate A from natural sources?

- Methodological Answer : Use column chromatography with silica gel or Sephadex LH-20 for preliminary separation, followed by HPLC purification using a C18 reverse-phase column. Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent gradients, retention times, and spectral acquisition parameters in detail .

- Data Consideration : Include a table comparing yields and purity metrics across different solvent systems (e.g., methanol-water vs. acetonitrile-water gradients).

Q. How can researchers confirm the structural identity of this compound when conflicting spectral data arise?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve ambiguities in proton-carbon correlations. Compare experimental HRMS data with theoretical isotopic patterns. For crystalline samples, employ X-ray crystallography to resolve stereochemical uncertainties .

- Contradiction Analysis : If discrepancies persist, re-examine sample purity, solvent artifacts, or degradation products. Document all anomalies in supplementary materials .

Q. What are the best practices for detecting this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. Optimize ionization parameters (e.g., ESI+/ESI−) and validate limits of detection (LOD) and quantification (LOQ). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory in vitro and in vivo toxicity data for this compound be reconciled?

- Methodological Answer : Design a tiered assay system:

In vitro : Test metabolic activation using liver microsomes to identify pro-toxins.

In vivo : Monitor biomarker profiles (e.g., creatinine, kidney injury molecule-1) in rodent models.

- Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with toxic outcomes. Address interspecies differences by comparing metabolic pathways .

- Data Interpretation : Tabulate IC₅₀ values across cell lines vs. LD₅₀ in animal models, highlighting metabolic stability as a key variable.

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound in Aristolochia species?

- Methodological Answer : Combine transcriptomics (RNA-seq) of plant tissues with heterologous expression in E. coli or yeast. Target candidate genes (e.g., cytochrome P450s, methyltransferases) via CRISPR-Cas9 knockout to confirm enzymatic roles. Use isotopic labeling (¹³C-glucose) to trace precursor incorporation .

- Experimental Design : Include a workflow diagram covering gene identification, enzyme assays, and metabolite profiling.

Q. How should researchers address low yields in synthetic routes to this compound?

- Methodological Answer : Optimize reaction conditions using design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Employ flow chemistry for precise control of exothermic steps. Characterize intermediates via in-situ FTIR or Raman spectroscopy to identify bottlenecks .

- Example Table : Compare yields (%) under varying conditions (e.g., Pd/C vs. Raney Ni catalysts, THF vs. DMF solvents).

Critical Analysis & Reporting Standards

Q. What criteria should guide the selection of primary literature for a meta-analysis on this compound’s bioactivity?

- Methodological Answer : Prioritize studies with:

- Full experimental protocols (ISO/IEC 17025 compliance).

- Raw data availability (e.g., NMR spectra, dose-response curves).

- Independent replication in ≥2 journals. Exclude studies lacking negative controls or proper statistical tests (e.g., ANOVA with post-hoc analysis) .

Q. How can researchers ensure reproducibility when reporting this compound’s inhibitory effects on specific enzymes?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish detailed enzyme assay conditions (pH, temperature, substrate concentrations).

- Share kinetic data (Km, Vmax, IC₅₀) in public repositories (e.g., ChEMBL).

- Disclose instrument calibration records and batch numbers for reagents .

Ethical & Methodological Pitfalls

Q. What are common errors in interpreting this compound’s cytotoxicity data, and how can they be avoided?

- Methodological Answer :

- Error : Overlooking serum protein binding in cell culture media, which alters compound bioavailability.

- Solution : Measure free compound concentrations via ultrafiltration. Validate results across serum-free and serum-containing media .

- Error : Misattributing effects to this compound when impurities (e.g., aristolochic acids) are present.

- Solution : Conduct purity checks (HPLC-UV/MS) before assays and include impurity controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|